1,3,7-Trimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde
Description
1,3,7-Trimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde is a fused heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core with a formyl group at position 5, methyl substituents at positions 1, 3, and 7, and a ketone at position 4. Its structural complexity arises from the fusion of pyrazole and pyridine rings, which confers unique electronic and steric properties. This compound is synthesized via the Vilsmeier-Haack reaction, where dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) enable formylation of the pyridine ring in dihydro-pyrazolo-fused systems .
Recent studies highlight its role in cancer research, where derivatives exhibit proapoptotic activity in cervical and breast cancer cells . Its synthetic versatility is further demonstrated in one-pot strategies using vinamidinium salts, which streamline the introduction of substituents while maintaining environmental sustainability .
Properties
Molecular Formula |
C10H11N3O2 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
1,3,7-trimethyl-6-oxopyrazolo[3,4-b]pyridine-5-carbaldehyde |
InChI |
InChI=1S/C10H11N3O2/c1-6-8-4-7(5-14)10(15)12(2)9(8)13(3)11-6/h4-5H,1-3H3 |
InChI Key |
MCPLHQKXPOYBNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C=C(C(=O)N2C)C=O)C |
Origin of Product |
United States |
Preparation Methods
Friedländer-Type Condensation Approach
One of the main methods to prepare pyrazolo-fused pyridine derivatives is the Friedländer condensation, which involves the reaction of o-amino carbonyl compounds with active methylene-containing pyrazolones or related precursors.
- Starting Materials: o-Aminopyridine derivatives or o-aminoaldehydes/ketones and 1,3-dimethyl-5-pyrazolone derivatives.
- Reaction Conditions: Acidic or basic catalysis under reflux conditions in solvents such as ethanol or acetic acid.
- Mechanism: The amino group condenses with the carbonyl group to form an imine intermediate, followed by cyclization and dehydration to yield the fused pyrazolo[3,4-b]pyridine ring.
- Functionalization: Methyl groups are introduced via methylated pyrazolone precursors; the 6-oxo group is inherent to the pyrazolone ring; the aldehyde group at position 5 is introduced by using appropriately substituted starting materials or by post-cyclization formylation.
This method is supported by analogous syntheses of related pyrazoloquinolines and pyrazolopyridines, where the Friedländer condensation is a cornerstone reaction for ring construction.
Niementowski-Type Cyclization
Another approach involves the Niementowski reaction, which uses anthranilic acid derivatives and ketones or aldehydes to form quinoline or pyridine fused systems.
- Adaptation: Using anthranilic acid analogs substituted with pyrazolone moieties can lead to the formation of pyrazolo[3,4-b]pyridine cores.
- Conditions: Heating with acetic anhydride or sodium acetate as catalysts.
- Outcome: Formation of 4-hydroxyquinoline intermediates that can be further transformed into the target compound by methylation and oxidation steps.
Though less common for this exact compound, this method provides a route to related heterocycles and can be adapted for the target molecule.
Post-Cyclization Functional Group Modification
After constructing the fused ring system, selective oxidation and formylation reactions are employed:
- Oxidation: Introduction of the 6-oxo group can be achieved by controlled oxidation of the dihydro-pyrazolo ring using oxidizing agents such as selenium dioxide or manganese dioxide.
- Formylation: The aldehyde group at the 5-position is introduced via Vilsmeier-Haack formylation, which uses POCl3 and DMF to formylate the activated aromatic ring selectively.
These steps require careful control of reaction conditions to avoid over-oxidation or side reactions.
Representative Data Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Friedländer condensation | o-Aminopyridine + 1,3-dimethyl-5-pyrazolone, acid/base catalyst, reflux | Formation of pyrazolo[3,4-b]pyridine core with methyl groups |
| 2 | Oxidation | Selenium dioxide or MnO2, solvent (e.g., chloroform), controlled temp | Introduction of 6-oxo group (ketone) at position 6 |
| 3 | Formylation (Vilsmeier-Haack) | POCl3, DMF, low temperature | Selective formylation at position 5 to yield carbaldehyde |
| 4 | Purification | Recrystallization or chromatography | Isolation of pure this compound |
Research Findings and Optimization
- The Friedländer condensation is highly dependent on the availability and purity of o-amino carbonyl precursors; substituent effects on the amino and carbonyl groups influence yield and regioselectivity.
- Methylation at the 1,3,7 positions is best achieved by using methyl-substituted pyrazolones as starting materials rather than post-synthetic methylation to avoid side reactions.
- Oxidation to the 6-oxo form requires mild conditions to prevent ring degradation; selenium dioxide has been reported as effective with good selectivity.
- Vilsmeier-Haack formylation is the preferred method for introducing the aldehyde group at position 5 due to its regioselectivity and mild conditions.
- Purification by column chromatography using silica gel and recrystallization from ethanol or ethyl acetate yields high-purity final products.
Chemical Reactions Analysis
Types of Reactions
1,3,7-Trimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazolopyridines, which can exhibit different physical and chemical properties depending on the nature of the substituents.
Scientific Research Applications
1,3,7-Trimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1,3,7-Trimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways depend on the specific application and the nature of the substituents on the compound .
Comparison with Similar Compounds
Key Observations:
Core Heterocycle : The target compound’s pyrazolo[3,4-b]pyridine core distinguishes it from pyrazolo[4,3-d]pyrimidine (e.g., ) and thiazolo[3,2-a]pyridine derivatives (e.g., ). These structural differences influence electronic properties and binding interactions in biological systems.
Substituent Effects: The 5-carbaldehyde group in the target compound enhances electrophilicity, facilitating nucleophilic additions for further derivatization .
Biological Activity : Proapoptotic effects are uniquely reported for the target compound and its substituted derivatives, likely due to the aldehyde’s role in forming Schiff bases with cellular targets .
Environmental and Pharmacological Considerations
- The target compound’s synthesis via vinamidinium salts reduces waste generation compared to traditional multi-step routes .
- Carbonitrile derivatives (e.g., ) show promise for industrial scalability but lack detailed toxicity profiles, whereas the aldehyde derivatives have clearer biomedical relevance .
Biological Activity
1,3,7-Trimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde (CAS: 1352534-55-4) is a compound belonging to the pyrazolo[3,4-b]pyridine class. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer treatment and as a scaffold for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C10H11N3O2. The structure features a pyrazolo ring fused with a pyridine moiety and contains both an aldehyde and a ketone functional group.
| Property | Value |
|---|---|
| Molecular Weight | 205.22 g/mol |
| Purity | 97% |
| Chemical Structure | Chemical Structure |
Anticancer Activity
Research indicates that compounds within the pyrazolo[3,4-b]pyridine family exhibit significant anticancer properties. For instance:
- Inhibition of Cyclin-dependent Kinases (CDKs) : Studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridine can effectively inhibit CDK2 and CDK9 with IC50 values of 0.36 µM and 1.8 µM respectively. These enzymes play critical roles in cell cycle regulation and are often overactive in cancer cells .
- Cell Proliferation Inhibition : Compounds similar to 1,3,7-trimethyl-6-oxo have shown potent antiproliferative effects against various human tumor cell lines including HeLa (cervical cancer), HCT116 (colorectal cancer), and A375 (melanoma) .
The mechanism through which 1,3,7-trimethyl-6-oxo exerts its biological effects is thought to involve:
- Inhibition of Kinase Activity : By binding to the ATP-binding sites of CDKs, these compounds prevent phosphorylation events necessary for cell cycle progression.
- Induction of Apoptosis : The alteration in cell cycle dynamics leads to increased apoptosis in cancer cells.
Case Studies
Several studies have explored the biological implications of pyrazolo[3,4-b]pyridine derivatives:
- Study on Antiproliferative Effects : A study evaluated the effects of various pyrazolo derivatives on cancer cell lines. Results indicated that those with modifications at the 5-position exhibited enhanced activity compared to their unmodified counterparts .
- Scaffold Hopping Strategy : Research utilized 1H-pyrazolo[3,4-b]pyridine as a scaffold for developing new inhibitors targeting specific kinases. This strategy led to compounds with improved selectivity profiles and reduced side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
